N-(6-acetamidobenzo[d]thiazol-2-yl)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamide
Description
This compound, identified by the ChemSpider ID 442556-80-1, features a benzothiazole core substituted with an acetamido group at the 6-position and a sulfamoyl benzamide moiety at the 4-position. The sulfamoyl group is further modified with methyl and tetrahydrofuran-2-ylmethyl substituents, creating a unique steric and electronic profile. Its molecular formula is C₂₃H₂₅N₅O₅S₂, with a molecular weight of 531.65 g/mol .
Properties
IUPAC Name |
N-(6-acetamido-1,3-benzothiazol-2-yl)-4-[methyl(oxolan-2-ylmethyl)sulfamoyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O5S2/c1-14(27)23-16-7-10-19-20(12-16)32-22(24-19)25-21(28)15-5-8-18(9-6-15)33(29,30)26(2)13-17-4-3-11-31-17/h5-10,12,17H,3-4,11,13H2,1-2H3,(H,23,27)(H,24,25,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFZFCFUDBUITIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)CC4CCCO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-acetamidobenzo[d]thiazol-2-yl)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole ring, followed by the introduction of the acetamido group. The final steps involve the formation of the sulfamoyl benzamide moiety through sulfonation and amidation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is designed to be efficient and cost-effective, with considerations for scalability, safety, and environmental impact. Advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are employed for quality control and product characterization.
Chemical Reactions Analysis
Types of Reactions
N-(6-acetamidobenzo[d]thiazol-2-yl)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the benzothiazole or benzamide rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amine derivatives.
Scientific Research Applications
Industrial Production
In industrial settings, large-scale reactors and purification techniques are employed to optimize yield and minimize waste. The compound's reactivity makes it a valuable intermediate in organic synthesis.
Antimicrobial Activity
N-(6-acetamidobenzo[d]thiazol-2-yl)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamide has demonstrated significant antimicrobial properties against various bacterial strains. It primarily targets aminoacyl-tRNA synthetases (AARSs) in mycobacteria, inhibiting protein biosynthesis, which is crucial for cell growth and replication.
Case Study: Mycobacterial Inhibition
Research indicates that this compound effectively inhibits the growth of Mycobacterium tuberculosis in vitro, showcasing its potential as an antitubercular agent .
Anticancer Properties
The compound has also been evaluated for its anticancer activity. Studies have shown that it exhibits inhibitory effects on cancer cell lines, including estrogen receptor-positive human breast adenocarcinoma (MCF7). Molecular docking studies suggest that it interacts favorably with target proteins involved in cancer proliferation .
Case Study: Anticancer Screening
In vitro tests revealed promising results against various cancer cell lines, indicating that modifications to its structure could enhance its efficacy as an anticancer drug .
Anti-inflammatory Effects
Preliminary investigations suggest that this compound may possess anti-inflammatory properties. Its ability to inhibit enzymes involved in inflammatory processes positions it as a candidate for treating conditions like arthritis .
Table 1: Biological Activities of this compound
Table 2: Synthesis Overview
| Step | Description |
|---|---|
| Step 1 | Preparation of benzo[d]thiazole core |
| Step 2 | Introduction of sulfamoyl group |
| Industrial Methods | Large-scale reactors with advanced purification |
Mechanism of Action
The mechanism of action of N-(6-acetamidobenzo[d]thiazol-2-yl)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Benzothiazole Class
N-(6-Nitrobenzo[d]thiazol-2-yl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide (6d)
- Key Features : Nitro group at the 6-position, thiadiazole-thioacetamide linker.
- Activity : Exhibits potent VEGFR-2 inhibition (IC₅₀ = 0.98 μM) and antitumor activity against MCF-7 breast cancer cells (IC₅₀ = 6.7 μM). Molecular docking suggests strong interactions with VEGFR-2’s ATP-binding pocket .
- Physical Properties : Higher molecular weight (544.6 g/mol) and lower solubility compared to the target compound due to the nitro group’s electron-withdrawing nature .
N-(Benzo[d]thiazol-2-yl)-4-((1-(4-(benzo[d]thiazol-2-ylcarbamoyl)benzyl)-1H-1,2,3-triazol-4-yl)methoxy)benzamide (8)
- Key Features : Dual benzothiazole units linked via a triazole-methoxybenzamide bridge.
- Activity : Designed as a multitarget ligand for Alzheimer’s disease, inhibiting acetylcholinesterase and β-secretase (BACE1). Shows moderate blood-brain barrier permeability in silico .
- Physical Properties : Higher melting point (280–282°C) and molecular weight (654.8 g/mol) due to the extended aromatic system .
4-[Benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide (LMM5)
- Key Features : 1,3,4-Oxadiazole core with benzyl-methyl sulfamoyl and methoxybenzyl groups.
- Activity : Antifungal agent against Candida albicans (MIC = 8 µg/mL), acting as a thioredoxin reductase inhibitor .
- Comparison : The tetrahydrofuran-methyl group in the target compound may improve metabolic stability compared to LMM5’s methoxybenzyl group, which is prone to oxidative metabolism .
Sulfamoyl-Containing Derivatives
4-(N,N-Dibutylsulfamoyl)-N-(6-acetamidobenzo[d]thiazol-2-yl)benzamide
- Key Features : Dibutylsulfamoyl substituent instead of methyl-tetrahydrofuran-methyl.
- Impact: The dibutyl groups increase lipophilicity (LogP ≈ 4.2 vs.
N-(2-(Dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamide hydrochloride
- Key Features: Fluorine at the 6-position and dimethylaminoethyl substitution.
- Activity: Fluorine enhances electronegativity and binding to hydrophobic enzyme pockets. The hydrochloride salt improves solubility for intravenous administration .
Functional Group Influence on Properties
Research Findings and Trends
- Benzothiazole Core : Common in kinase inhibitors (e.g., VEGFR-2) and antimicrobial agents. The 6-acetamido group in the target compound balances solubility and target affinity, contrasting with nitro groups (improved potency but higher toxicity) .
- Sulfamoyl Modifications : Methyl-tetrahydrofuran-methyl substitution offers a balance between steric bulk and metabolic stability. Dibutyl or benzyl groups increase lipophilicity but may reduce solubility .
- Synthetic Yields : Target compound analogs are typically synthesized in 34–72% yields via Cu-catalyzed azide-alkyne cycloaddition (CuAAC), consistent with methods for triazole-linked benzothiazoles .
Biological Activity
N-(6-acetamidobenzo[d]thiazol-2-yl)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamide is a compound of significant interest due to its potential biological activities, particularly as an antimicrobial agent. This article reviews its biological activity, mechanisms of action, and related research findings.
The primary target of this compound is the aminoacyl-tRNA synthetases (AARSs) in mycobacteria. By inhibiting AARSs, the compound disrupts protein biosynthesis, which is crucial for cell growth and replication. This inhibition can lead to impaired cellular functions and potentially cell death, thereby providing a mechanism for its antimicrobial activity.
Biological Activity
Research indicates that this compound exhibits:
- Antimicrobial Properties : Demonstrated effectiveness against various bacterial and fungal strains.
- Anti-inflammatory Effects : The compound has been studied for its potential to inhibit enzymes involved in inflammation, suggesting applications in treating conditions like arthritis .
Case Studies and Research Findings
Several studies have evaluated the biological activity of sulfamoyl-benzamide derivatives, including this compound:
- Inhibition Studies : In vitro assays have shown that derivatives exhibit varying degrees of inhibition against mycobacterial strains. For instance, one study reported IC50 values for related compounds ranging from 0.72 to 2.88 μM against human NTPDases, showcasing potential as selective inhibitors .
- Microbial Efficacy : Another study highlighted the antimicrobial efficacy of benzothiazole derivatives, with specific compounds demonstrating minimum inhibitory concentrations (MIC) as low as 100 μg/mL against Mycobacterium tuberculosis .
- Synthesis and Evaluation : The synthesis of this compound involves multiple steps, starting from the benzo[d]thiazole core, which allows for the introduction of various functional groups that enhance its biological properties.
Comparative Analysis
To better understand the unique properties of this compound, a comparison with similar compounds is useful:
| Compound Name | Target | IC50 (μM) | Activity |
|---|---|---|---|
| This compound | AARSs | - | Antimicrobial |
| N-(4-methoxyphenyl)-3-(morpholinosulfonyl)benzamide | h-NTPDase1 | 2.88 ± 0.13 | Antimicrobial |
| 5-(N-benzylsulfamoyl)-2-chloro-N-(4-methoxyphenyl)benzamide | h-NTPDase2 | - | Antimicrobial |
Q & A
Q. What are the critical steps in synthesizing N-(6-acetamidobenzo[d]thiazol-2-yl)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamide, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves sequential coupling of the benzothiazole and sulfamoylbenzamide moieties. Key steps include:
- Amide bond formation : Use coupling agents like EDCI/HOBt to link the acetamidobenzo[d]thiazole to the sulfamoylbenzamide core.
- Sulfamoylation : Introduce the N-methyl-N-(tetrahydrofuran-2-yl)methyl group via nucleophilic substitution, requiring anhydrous conditions and a base (e.g., K₂CO₃) .
- Optimization : Adjust temperature (60–80°C), solvent polarity (DMF or DCM), and reaction time (12–24 hours) to minimize by-products (e.g., hydrolysis of the tetrahydrofuran group) .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water .
Q. How should researchers validate the structural integrity and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Confirm connectivity via ¹H and ¹³C NMR. Key signals include:
- Benzo[d]thiazole protons : δ 7.2–8.1 ppm (aromatic), δ 2.1 ppm (acetamido methyl) .
- Tetrahydrofuran protons : δ 3.6–4.0 ppm (methylene adjacent to oxygen) .
- High-Performance Liquid Chromatography (HPLC) : Use a C18 column (acetonitrile/water mobile phase) to assess purity (>98%) .
- Mass Spectrometry (MS) : Confirm molecular ion [M+H]⁺ matching the theoretical mass (e.g., m/z ~530) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to elucidate the role of the tetrahydrofuran-methylsulfamoyl group in bioactivity?
- Methodological Answer :
- Analog Synthesis : Replace the tetrahydrofuran group with cyclopentyl, morpholine, or other heterocycles to assess steric/electronic effects .
- Biological Assays : Test analogs against target enzymes (e.g., kinases, proteases) using fluorescence polarization or enzymatic inhibition assays.
- Data Analysis : Correlate substituent hydrophobicity (logP) with IC₅₀ values. For example, tetrahydrofuran derivatives may show enhanced membrane permeability compared to polar morpholine analogs .
Q. What computational strategies are effective for predicting binding modes of this compound with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with ATP-binding pockets (e.g., EGFR kinase). Focus on hydrogen bonding between the sulfamoyl group and kinase hinge residues (e.g., Met793) .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the tetrahydrofuran group in hydrophobic pockets .
- Free Energy Calculations : Apply MM-PBSA to quantify binding affinity changes when modifying the acetamido group .
Q. How can contradictory bioactivity data (e.g., varying IC₅₀ across cell lines) be systematically resolved?
- Methodological Answer :
- Dose-Response Curves : Repeat assays in triplicate using standardized protocols (e.g., CellTiter-Glo® for viability).
- Off-Target Profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify unintended targets .
- Metabolic Stability Tests : Use liver microsomes to assess if discrepancies arise from differential compound degradation in cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
